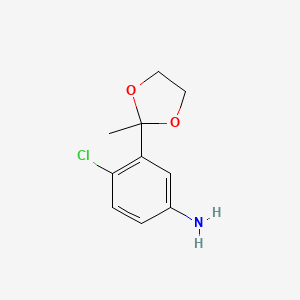
4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including radical and cationic polymerization routes, as well as high-pressure hydrolysis and reduction reactions. For instance, the synthesis of 2-(2′,4′-Dichlorophenyl)-4-methylene-1,3-dioxolane was achieved through both radical and cationic polymerization mechanisms, suggesting that similar methods could potentially be applied to the synthesis of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline . Additionally, the synthesis of 2-Chloro-4-aminophenol, a compound with a similar structure, was performed using high-pressure hydrolysis and reduction, followed by an addition reaction, which could be relevant for synthesizing the compound of interest .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline has been characterized using various analytical techniques such as IR spectra and 1H NMR . These techniques could be employed to determine the structure of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline, ensuring the correct synthesis and identification of the compound.
Chemical Reactions Analysis
The papers describe chemical reactions involving related compounds, such as the anodic fluorination of 4-(p-chlorophenylthio)methyl-1,3-dioxolan-2-one, which resulted in a fluorinated product that could be further converted into fluorinated allyl-alcohol and oxirane . This indicates that the compound of interest may also undergo similar fluorination reactions, potentially leading to a variety of fluorinated derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline are not directly discussed, the properties of similar compounds can provide some insights. For example, the synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride involved reductive alkylation and alkylation reactions, which were carried out using commercially available reagents, suggesting that the compound of interest might also be synthesized using readily available materials . The overall yield and scalability of the method are also important considerations for the synthesis of new compounds.
科学的研究の応用
Synthesis and Characterization of Polymers
- Polyurethane Cationomers with Anil Groups : Research by Buruianǎ et al. (2005) focused on the synthesis of polyurethane cationomers using o-hydroxy Schiff bases, including compounds related to 4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline. These cationomers exhibit fluorescent properties and photochromic behavior due to the salicylideneanil units, highlighting their potential in creating polymeric films with unique optical properties. The study explored the excited state intramolecular proton-transfer process (ESIPT) and the formation of cis- and trans-keto isomers as intermediate compounds, leading to a keto tautomer with a large Stokes shifted emission (Buruianǎ et al., 2005).
Electrochemical Synthesis and Applications
- Electrochemical Synthesis of Novel Polymers : Shahhosseini et al. (2016) synthesized a novel polymer based on a related monomer, demonstrating its successful application as a counter electrode in dye-sensitized solar cells. This work emphasized the optimized electrochemical synthesis conditions to prepare high conducting and porous polymers, resulting in an energy conversion efficiency significantly greater than that of traditional Pt counter electrodes, showcasing the monomer's utility in renewable energy technologies (Shahhosseini et al., 2016).
Organic Synthesis and Medicinal Chemistry
- Quinazolinone Derivatives : Habib et al. (2013) explored the synthesis of novel quinazolinone derivatives using primary aromatic amines, including aniline and its derivatives, demonstrating the potential of these compounds in antimicrobial activity. This research underscores the versatility of aromatic amines in synthesizing compounds with significant biological activities, opening pathways for the development of new therapeutic agents (Habib et al., 2013).
Environmental Applications
- Aniline Degradation : Liu et al. (2002) reported on the degradation of aniline by a newly isolated, extremely aniline-tolerant Delftia sp. AN3, showcasing a potential application in the bioremediation of aniline-contaminated environments. The strain demonstrated an ability to grow on high concentrations of aniline, suggesting its use in the treatment of industrial wastewater containing aromatic amines (Liu et al., 2002).
Safety And Hazards
特性
IUPAC Name |
4-chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(13-4-5-14-10)8-6-7(12)2-3-9(8)11/h2-3,6H,4-5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STILHYIIPWCHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(2-methyl-1,3-dioxolan-2-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)
![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2529172.png)
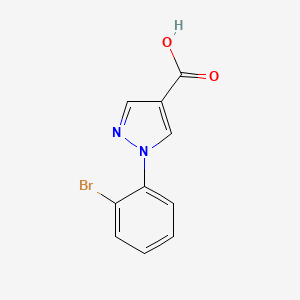
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)
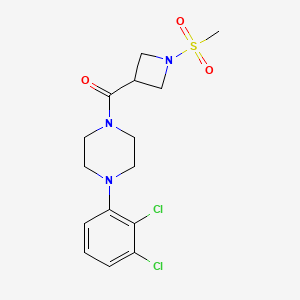
![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)
![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)
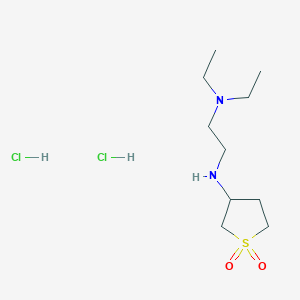
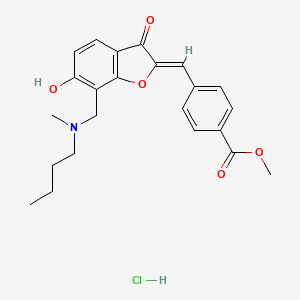
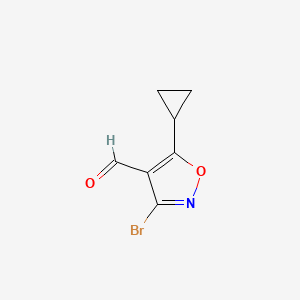
![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)
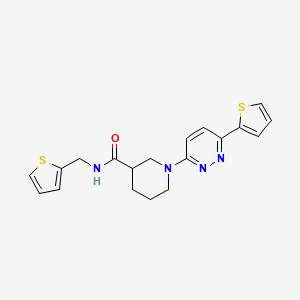
![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)
![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)